![molecular formula C14H13N5O3 B2631304 8-(furan-2-ylmethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 123496-51-5](/img/structure/B2631304.png)
8-(furan-2-ylmethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
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Overview
Description
Chemical Reactions Analysis
Again, without more specific information, it’s difficult to provide a detailed analysis of the chemical reactions this compound might undergo .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact molecular structure, which is not clear from the available information .Scientific Research Applications
Synthesis and Pharmacological Evaluation
- A study focused on synthesizing N-8-arylpiperazinylpropyl derivatives and amide derivatives of 1,3-dimethyl-(1H,8H)-imidazo[2,1-f]purine-2,4-dione, evaluating their potential as ligands for 5-HT(1A) receptors. Compounds showed anxiolytic-like and antidepressant-like activities in preclinical tests, suggesting their utility in treating anxiety and depression (Zagórska et al., 2009).
Receptor Affinity and Molecular Studies
- Another study synthesized arylpiperazinylalkyl purine-2,4-diones and purine-2,4,8-triones, assessing their affinity for serotoninergic and dopaminergic receptors. Findings indicated potential anxiolytic and antidepressant activities of these compounds, with specific focus on their receptor selectivity and the role of substituents in their efficacy (Zagórska et al., 2015).
Evaluation of Antidepressant Agents
- The evaluation of 2-fluoro and 3-trifluoromethylphenylpiperazinylalkyl derivatives highlighted potent ligands for serotonin receptors, with potential as antidepressant and anxiolytic agents. Compound 9, in particular, showed significant antidepressant-like activity and a better antianxiety effect than diazepam, supporting further exploration for therapeutic applications (Zagórska et al., 2016).
Novel Synthesis Approaches
- Research on new synthesis methods for 6,7-dihydro[1,3]thiazolo[2,3-f]purine-2,4(1H,3H)-diones provides insights into the chemical properties and potential applications of these compounds in medicinal chemistry, pointing towards innovative approaches to drug development (Khaliullin & Klen, 2010).
Safety Profile and Antidepressant Activity
- A detailed study on the safety profile and antidepressant-like activity of 1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione derivatives as 5-HT1A receptor partial agonists emphasized the importance of compound structure on pharmacological properties, safety, and efficacy. The research supports the development of new drugs with improved profiles for treating depression (Partyka et al., 2020).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
6-(furan-2-ylmethyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N5O3/c1-8-6-19-10-11(17(2)14(21)16-12(10)20)15-13(19)18(8)7-9-4-3-5-22-9/h3-6H,7H2,1-2H3,(H,16,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMRROMSOYDOJBZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C3=C(N=C2N1CC4=CC=CO4)N(C(=O)NC3=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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